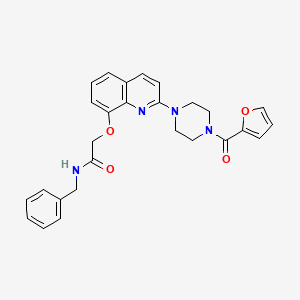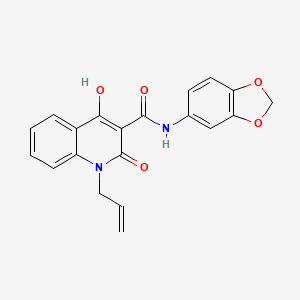![molecular formula C21H18ClN5O2 B2543227 N-(4-chlorophenyl)-2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide CAS No. 894996-37-3](/img/structure/B2543227.png)
N-(4-chlorophenyl)-2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-(4-chlorophenyl)-2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a chemically synthesized molecule that likely exhibits a complex structure with potential biological activity. While the specific compound is not directly discussed in the provided papers, related compounds with similar structural motifs have been synthesized and characterized, suggesting that the compound may share some of the physical and chemical properties as well as biological activities with its analogs.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions that typically start with the formation of intermediate structures such as esters and hydrazides, followed by cyclization and substitution reactions to introduce various functional groups. For instance, the synthesis of a related compound, N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, was achieved by cyclization of a phenylthiosemicarbazide precursor in the presence of a nickel(II) nitrate catalyst . This suggests that the synthesis of the compound may also involve similar cyclization strategies and the use of metal catalysts.
Molecular Structure Analysis
The molecular structure of compounds in this class is characterized by the presence of multiple aromatic rings and heteroatoms, which contribute to the formation of a rigid and planar molecular framework. The crystal structure of a related compound revealed that molecules can form dimers through hydrogen bonding and are further packed into layers by π-stacking interactions . These structural features are important as they can influence the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by the presence of functional groups such as amides, esters, and substituted aromatic rings. These groups can participate in various chemical reactions, including hydrogen bonding and interactions with transition metals. For example, the presence of a chloro substituent on the aromatic ring can facilitate C—Cl⋯π(arene) interactions, which can be relevant in the formation of supramolecular structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are determined by their molecular structure. The presence of hydrogen bond donors and acceptors, such as the N—H and C=O groups, can lead to the formation of intermolecular hydrogen bonds, which can affect the compound's melting point, solubility, and crystal packing . Additionally, the electronic properties of the aromatic systems can influence the compound's UV-Vis absorption and fluorescence characteristics, which are important for its potential applications in biological imaging or as a pharmaceutical agent.
Relevant Case Studies
Although no specific case studies are provided for the exact compound, related compounds have been screened for biological activity. For example, a series of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamides were synthesized and tested against various enzymes, showing activity against acetylcholinesterase, which is a target for Alzheimer's disease treatment . This indicates that the compound may also possess biological activities worth investigating.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Development
In the realm of medicinal chemistry, pyrazolo[3,4-d]pyrimidine derivatives, closely related to the specified compound, have been synthesized and evaluated for their potential in treating diseases. For instance, a study by El-Morsy et al. (2017) focused on synthesizing a series of pyrazolo[3,4-d]pyrimidine derivatives and evaluating their antitumor activity against human breast adenocarcinoma cell lines. Among the new derivatives, one analog showed significant activity, underscoring the potential of this chemical class in cancer therapy El-Morsy, El-Sayed, & Abulkhair, 2017.
Antimicrobial Applications
Another application of pyrazolo[3,4-d]pyrimidine derivatives is in the development of antimicrobial agents. Bondock et al. (2008) explored the synthesis of new heterocycles incorporating the antipyrine moiety, leading to compounds with evaluated antimicrobial properties. This research highlights the versatility of pyrazolo[3,4-d]pyrimidine derivatives in contributing to new solutions for bacterial infections Bondock, Rabie, Etman, & Fadda, 2008.
Agricultural Science
The chloroacetamide class, to which the specified compound is structurally related, includes herbicides such as alachlor and metazachlor. These compounds are used to control annual grasses and broad-leaved weeds in various crops. Research by Weisshaar and Böger (1989) delves into the mechanism of action of chloroacetamides, including their inhibition of fatty acid synthesis in algae, providing insight into their herbicidal activity and potential environmental impact Weisshaar & Böger, 1989.
Biochemical Research
In biochemical research, novel pyrazole derivatives have been synthesized for their potential antimicrobial and anticancer activities. Studies such as those conducted by Hafez, El-Gazzar, & Al-Hussain (2016) illustrate the synthesis of 4-amino-3-(4-chlorophenyl)-1H-pyrazol-5-yl-methanone derivatives, showcasing the chemical diversity and biological relevance of this compound family in exploring new therapeutic agents Hafez, El-Gazzar, & Al-Hussain, 2016.
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O2/c1-13-4-3-5-18(14(13)2)27-20-17(10-24-27)21(29)26(12-23-20)11-19(28)25-16-8-6-15(22)7-9-16/h3-10,12H,11H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSWKOVXPKPJFBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4,5,6-tetrachloro-N-[3-(4,5-dimethyl-1,3-oxazol-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2543144.png)

![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)(4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl)methanone](/img/structure/B2543147.png)
![Tert-butyl 5,5-dimethyl-2-[(prop-2-enoylamino)methyl]morpholine-4-carboxylate](/img/structure/B2543148.png)
![1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)-2-methylindoline](/img/structure/B2543149.png)

![4-(4-Methylphenoxy)-2-phenylthieno[3,2-d]pyrimidine](/img/structure/B2543151.png)

![N-[cyano(2,3-dichlorophenyl)methyl]-2-(cyclopropylmethoxy)acetamide](/img/structure/B2543154.png)
![2-[(S)-phenyl(1H-1,2,3,4-tetrazol-5-yl)methyl]-3-(trifluoromethyl)pyridine](/img/structure/B2543159.png)



![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(2,5-dimethylphenyl)methanone](/img/structure/B2543167.png)